An In-depth Technical Guide to N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, a halogenated heterocyclic compound. Due to the limited availability of direct literature on this specific molecule, this document leverages established chemical principles and analogous reaction data to propose a robust synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its potential applications in research and drug development. This approach is designed to provide researchers, scientists, and drug development professionals with a foundational understanding and a practical framework for working with this compound.
Introduction and Molecular Overview
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide belongs to the family of substituted pyridinones, a class of compounds prevalent in biologically and medicinally important molecules.[1] The structure incorporates a 2-hydroxypyridine (or its tautomeric form, 2-pyridone) core, which is a key scaffold in many pharmacologically active agents.[1] The presence of an iodine atom at the 5-position and an acetamido group at the 3-position introduces specific electronic and steric properties that can significantly influence its chemical reactivity and biological activity. Halogenation, in particular, is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Table 1: Physicochemical Properties of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide
| Property | Value | Source |
| CAS Number | 1186310-70-2 | [2] |
| Molecular Formula | C₇H₇IN₂O₂ | [2] |
| Molecular Weight | 278.05 g/mol | [2] |
| Appearance | Predicted to be a solid | Inferred |
| Storage | Room temperature | [2] |
Proposed Synthetic Pathway
A plausible and efficient synthesis of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide can be conceptualized in a multi-step process starting from 2-hydroxypyridine. The overall strategy involves the sequential nitration, iodination, reduction of the nitro group, and final N-acetylation. The causality behind this sequence is to introduce the directing groups in a logical order to achieve the desired substitution pattern.
Caption: Proposed synthetic workflow for N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.
Step 1: Nitration of 2-Hydroxypyridine
The initial step involves the regioselective nitration of 2-hydroxypyridine. The hydroxyl group is an activating, ortho-, para-director. Therefore, nitration is expected to occur at the 3- and 5-positions. By controlling the reaction conditions, the formation of 2-hydroxy-3-nitropyridine can be favored.
-
Rationale: This step is foundational to installing the amino precursor at the 3-position. A common method for the synthesis of 3-amino-2-hydroxypyridine involves the nitration of 2-hydroxypyridine followed by reduction.[3]
Experimental Protocol: Synthesis of 2-Hydroxy-3-nitropyridine
-
To a stirred solution of concentrated sulfuric acid, cool the mixture to 0°C in an ice-salt bath.
-
Slowly add 2-hydroxypyridine in portions, ensuring the temperature remains below 10°C.
-
To this solution, add fuming nitric acid dropwise, maintaining the temperature at 0°C.[3]
-
After the addition is complete, allow the mixture to stir for a designated period (e.g., 1 hour) at low temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid, 2-hydroxy-3-nitropyridine, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Step 2: Iodination of 2-Hydroxy-3-nitropyridine
The next step is the regioselective iodination at the 5-position. The hydroxyl group activates the ring for electrophilic substitution, and the nitro group is a deactivating meta-director. This combination strongly favors the introduction of iodine at the 5-position.
-
Rationale: Direct iodination of pyridones is a known transformation.[4] Using an oxidizing agent in the presence of molecular iodine generates an electrophilic iodine species (I⁺) necessary for the substitution.
Experimental Protocol: Synthesis of 2-Hydroxy-5-iodo-3-nitropyridine
-
Dissolve 2-hydroxy-3-nitropyridine in a suitable solvent, such as glacial acetic acid or sulfuric acid.
-
Add molecular iodine (I₂) to the solution.
-
Introduce an oxidizing agent, such as potassium iodate or nitric acid, portion-wise while stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100°C) and maintain for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is poured into an ice-water mixture.
-
The product is isolated by filtration, washed with a sodium thiosulfate solution to remove excess iodine, followed by water, and then dried.
Step 3: Reduction of the Nitro Group
The nitro group of 2-hydroxy-5-iodo-3-nitropyridine is then reduced to an amino group to form the key intermediate, 3-amino-5-iodopyridin-2-ol.
-
Rationale: The reduction of a nitro group to an amine is a standard and high-yielding transformation in organic synthesis. A common and effective method is the use of a metal in acidic conditions, such as iron powder in the presence of hydrochloric acid.[5] This method is often preferred in laboratory settings for its efficiency and cost-effectiveness.
Experimental Protocol: Synthesis of 3-Amino-5-iodopyridin-2-ol
-
Suspend 2-hydroxy-5-iodo-3-nitropyridine in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of concentrated hydrochloric acid to the suspension.[5]
-
Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a base, such as sodium carbonate or ammonia, to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 3-amino-5-iodopyridin-2-ol.
Step 4: N-Acetylation of 3-Amino-5-iodopyridin-2-ol
The final step is the selective N-acetylation of the amino group in the presence of the hydroxyl group.
-
Rationale: The amino group is generally more nucleophilic than the phenolic hydroxyl group under neutral or slightly basic conditions. Controlling the reaction conditions, such as temperature and the amount of acetylating agent, can achieve selective N-acetylation.[6][7] Using acetic anhydride or acetyl chloride are common methods for this transformation.[8]
Experimental Protocol: Synthesis of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide
-
Dissolve 3-amino-5-iodopyridin-2-ol in a suitable solvent like acetic acid or an inert solvent such as dichloromethane or THF.
-
Cool the solution to 0°C.
-
Slowly add one equivalent of acetic anhydride or acetyl chloride. A mild base, such as pyridine or triethylamine, can be added to scavenge the acid byproduct.
-
Allow the reaction to stir at a low temperature (e.g., 0°C to room temperature) and monitor its progress by TLC.
-
Once the starting material is consumed, the reaction is quenched by the addition of water.
-
The product can be isolated by extraction with an organic solvent or by filtration if it precipitates.
-
Purification can be achieved by recrystallization or column chromatography.
Spectroscopic and Analytical Characterization (Predicted)
The structural elucidation of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide would rely on a combination of spectroscopic techniques. Based on analogous structures, the following spectral data can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the acetamido group.
-
Aromatic Protons: The pyridine ring has two protons at the 4- and 6-positions. These would appear as doublets due to meta-coupling. The electron-withdrawing nature of the iodine and acetamido groups, and the electron-donating hydroxyl group will influence their chemical shifts. The chemical shifts of pyridine protons are typically found between 7.0 and 8.5 ppm.[9][10]
-
Acetamido Group: The methyl protons (CH₃) of the acetyl group will appear as a sharp singlet, likely in the range of 2.0-2.3 ppm. The amide proton (NH) will appear as a broad singlet, with its chemical shift being solvent-dependent, typically between 8.0 and 10.0 ppm.
-
Hydroxyl Proton: The hydroxyl proton (OH) will also be a broad, solvent-dependent singlet, potentially in the range of 9.0-12.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. The carbon bearing the hydroxyl group (C2) will be significantly downfield. The carbon attached to the iodine (C5) will have its chemical shift influenced by the heavy atom effect.
-
Carbonyl Carbon: The carbonyl carbon of the acetamido group is expected to be in the range of 168-172 ppm.
-
Methyl Carbon: The methyl carbon of the acetyl group will be in the aliphatic region, around 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H and N-H Stretching: Broad bands in the region of 3200-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.
-
C=O Stretching: A strong absorption band for the amide carbonyl group (Amide I band) is expected around 1650-1680 cm⁻¹. This is a key diagnostic peak.[11]
-
N-H Bending: The amide II band (N-H bend) should appear around 1550-1620 cm⁻¹.
-
Aromatic C=C and C=N Stretching: Bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 278, corresponding to the molecular weight of the compound.
-
Isotopic Pattern: The presence of iodine (¹²⁷I) will give a characteristic isotopic pattern.
-
Fragmentation: Common fragmentation patterns would include the loss of the acetyl group and other characteristic cleavages of the pyridine ring.
Potential Applications and Fields of Research
While specific biological activities for N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide have not been reported, the structural motifs present suggest several promising areas for investigation.
-
Enzyme Inhibition: Substituted pyridines and pyridones are known to exhibit a wide range of biological activities, including antibacterial, antiviral, antifungal, and anticancer effects.[1] They can act as inhibitors for various enzymes. The specific substitution pattern of this molecule could make it a candidate for screening in various enzyme inhibition assays.
-
Medicinal Chemistry Scaffolding: This compound can serve as a versatile intermediate in the synthesis of more complex molecules.[12][13] The iodine atom is particularly useful for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the attachment of various aryl, alkyl, or alkynyl groups.
-
Material Science: Pyridine derivatives are also used in material science as ligands for metal complexes or as components of functional polymers.[14]
Safety, Handling, and Storage
As a precautionary measure, N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide should be handled with the standard safety protocols for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes.
-
Storage: The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[2]
Conclusion
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is a molecule of interest with potential applications in medicinal chemistry and material science. Although direct experimental data is limited, this guide provides a scientifically grounded framework for its synthesis and characterization based on established chemical literature. The proposed synthetic route is logical and employs well-understood reactions, offering a high probability of success. The predicted spectroscopic data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound. Further investigation into the biological activities of this molecule is warranted and could lead to the discovery of novel therapeutic agents or research tools.
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